molecular formula C5H13Cl2FN2 B1471180 4-Fluoropiperidin-3-amine dihydrochloride CAS No. 1803588-76-2

4-Fluoropiperidin-3-amine dihydrochloride

Cat. No. B1471180
CAS RN: 1803588-76-2
M. Wt: 191.07 g/mol
InChI Key: GHIVXOFIOITYEP-UHFFFAOYSA-N
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Description

4-Fluoropiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2FN2 and a molecular weight of 191.08 . It is also known by its IUPAC name, 4-fluoropiperidin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for 4-Fluoropiperidin-3-amine dihydrochloride is 1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H .

Scientific Research Applications

Role in Medicinal Chemistry Synthesis

Cathepsin S Inhibition

A study by Wiener et al. (2010) explored the structure-activity relationship (SAR) in the development of novel cathepsin S inhibitors. The research identified 4-fluoropiperidine as a competent element for P3 binding, showcasing its utility in designing potent inhibitors for therapeutic applications (Wiener et al., 2010).

Building Blocks for Medicinal Chemistry

Van Hende et al. (2009) developed a synthetic route for new 1-alkyl-3-aminomethyl-3-fluoropiperidines. These compounds are highlighted as significant building blocks in medicinal chemistry due to their potential for creating fluorinated pharmaceutical compounds (Van Hende et al., 2009).

Enantioselective Synthesis

Shaw et al. (2013) reported the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. This synthesis is crucial for producing enantiopure building blocks, which are valuable for the construction of more complex molecules in drug development (Shaw et al., 2013).

Contributions to Synthetic Methodology

Aza-Prins Cyclization

Yadav et al. (2010) described the synthesis of 4-fluoropiperidines via aza-Prins cyclization, presenting a convenient and cost-effective method for preparing these compounds. This process highlights the functional versatility of 4-fluoropiperidin-3-amine dihydrochloride in synthetic organic chemistry (Yadav et al., 2010).

Radiolabeling for PET

Koudih et al. (2012) focused on the radiolabeling of 1,4-disubstituted 3-[(18)F]fluoropiperidines for developing new radiotracers for positron emission tomography (PET). This research underscores the importance of fluorinated piperidines in the development of diagnostic tools in medicine (Koudih et al., 2012).

Physicochemical Property Studies

Enantioselective Properties

Orliac et al. (2014) investigated the enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. The study revealed how fluorine atoms affect the pKa and lipophilicity of these compounds, which is crucial for designing drugs with desirable pharmacokinetic profiles (Orliac et al., 2014).

Safety and Hazards

The safety information for 4-Fluoropiperidin-3-amine dihydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoropiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5,8H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIVXOFIOITYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropiperidin-3-amine dihydrochloride
Reactant of Route 2
4-Fluoropiperidin-3-amine dihydrochloride
Reactant of Route 3
4-Fluoropiperidin-3-amine dihydrochloride
Reactant of Route 4
4-Fluoropiperidin-3-amine dihydrochloride
Reactant of Route 5
4-Fluoropiperidin-3-amine dihydrochloride
Reactant of Route 6
4-Fluoropiperidin-3-amine dihydrochloride

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